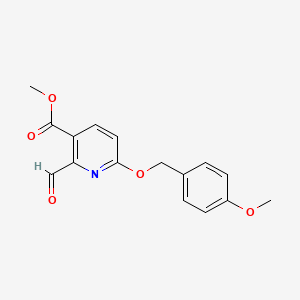
(4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a heterocyclic compound that features both piperidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves the reaction of 4-methylpiperidine with morpholine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Morpholin-4-yl-1,3,5-triazine: Shares the morpholine ring and exhibits similar biological activities.
4-Methylpiperidin-1-yl-1,3,5-triazine: Contains the piperidine ring and is used in similar research contexts.
Uniqueness: (4-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is unique due to the combination of both piperidine and morpholine rings in its structure. This dual-ring system provides distinct chemical properties and potential biological activities that are not observed in compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl)-morpholin-3-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c1-9-2-5-13(6-3-9)11(14)10-8-15-7-4-12-10/h9-10,12H,2-8H2,1H3 |
Clé InChI |
RJWMPTCGMLDMOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)
![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)





![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)



